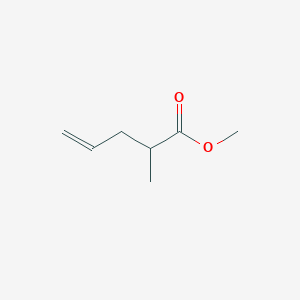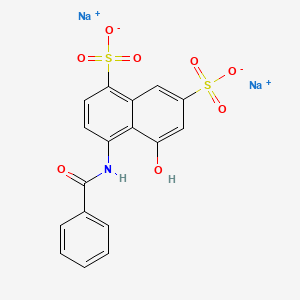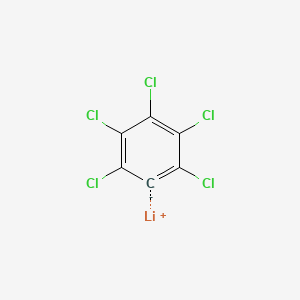
lithium;1,2,3,4,5-pentachlorobenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is a chemical compound that consists of a benzene ring substituted with five chlorine atoms and a lithium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of 1,2,3,4,5-pentachlorobenzene with a lithium reagent. One common method is to react 1,2,3,4,5-pentachlorobenzene with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated benzene derivatives. Substitution reactions can result in a variety of functionalized benzene compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in studies related to the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which lithium;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorobenzene: A closely related compound with similar chemical properties but without the lithium ion.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms.
Tetrachlorobenzene: A compound with four chlorine atoms on the benzene ring.
Uniqueness
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the lithium ion, which imparts distinct chemical reactivity and potential applications compared to other chlorinated benzene derivatives. The lithium ion can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
6782-80-5 |
|---|---|
Molekularformel |
C6Cl5Li |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
lithium;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Li/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
InChI-Schlüssel |
STFJPNWSAHTQCV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


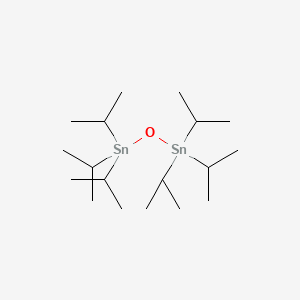
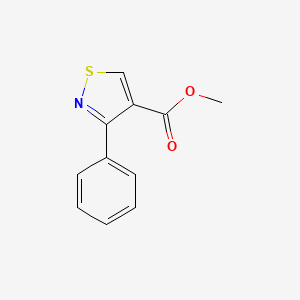
phosphanium chloride](/img/structure/B14716299.png)

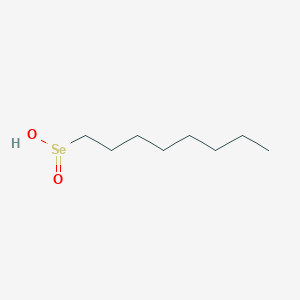
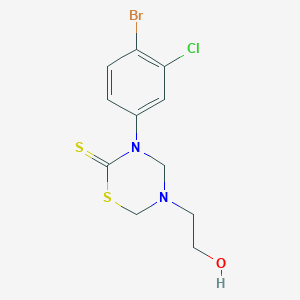

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
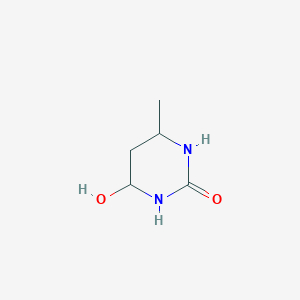
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
